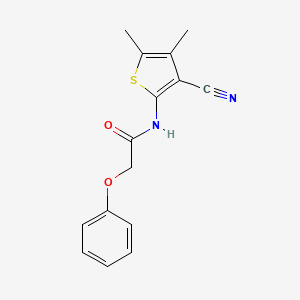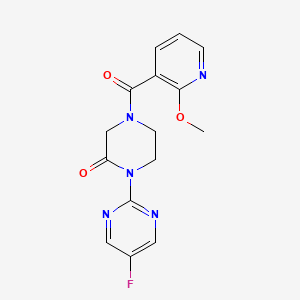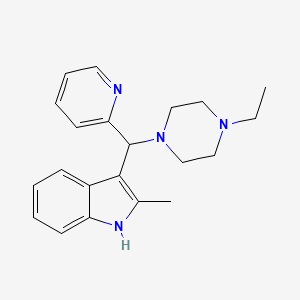
3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole , also known by its IUPAC name 5-(4-ethyl-1-piperazinyl)-2-pyridinamine , is a chemical compound with the molecular formula C₁₁H₁₈N₄ . It has a molecular weight of 206.29 g/mol . The compound features a fused indole ring system, with a piperazine moiety and a pyridine ring attached.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antiallergic Compound Synthesis
A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds structurally similar to 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole, has been prepared in search of novel antiallergic compounds. These compounds were synthesized aiming to improve antiallergic potency through variation of indole substituents and alkanoic chain length, leading to potent antiallergic activities in various assays (Menciu et al., 1999).
Advancements in Alkynyl Indoles Synthesis
Research on the A3 coupling between N-ethylpiperazine and electron-rich aromatic aldehydes has provided efficient access to alkynyl indoles and pyrroles, showcasing the pivotal role of piperazine as a leaving group. This methodology enables fast and versatile synthesis routes for compounds with potential application in diverse scientific fields, including pharmaceutical research (Kerim & El Kaim, 2016).
Molecular Structure Analysis
The detailed analysis of the molecular structure of compounds similar to 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole has led to insights into their potential applications. For example, the study of 5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one elucidated the conformation of piperazine rings and their interactions within the crystal, providing a basis for further exploration of these compounds in drug design and material science (Lin, Zheng, & Cao, 2012).
Exploration of Antimicrobial Activities
The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential of structurally related compounds in addressing resistant microbial strains. These efforts underscore the importance of novel synthetic routes and structural modifications in enhancing the biological efficacy of compounds (Bayrak et al., 2009).
Antioxidant Activity Evaluation
Design, synthesis, and biological evaluation of novel derivatives, including those related to indole structures, have demonstrated significant antioxidant activities. This research underscores the utility of combining heterocycles with indole and thiophene to create high-efficiency antioxidants, illustrating the compounds' potential in medicinal chemistry and pharmaceutical development (Aziz et al., 2021).
Propriétés
IUPAC Name |
3-[(4-ethylpiperazin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-3-24-12-14-25(15-13-24)21(19-10-6-7-11-22-19)20-16(2)23-18-9-5-4-8-17(18)20/h4-11,21,23H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVABBUQLNZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


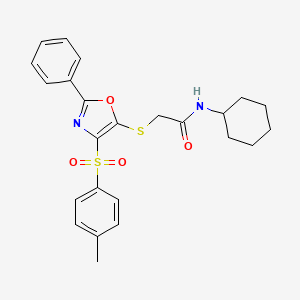

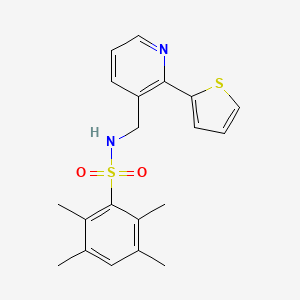
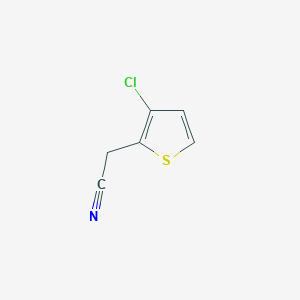
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)
amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)
